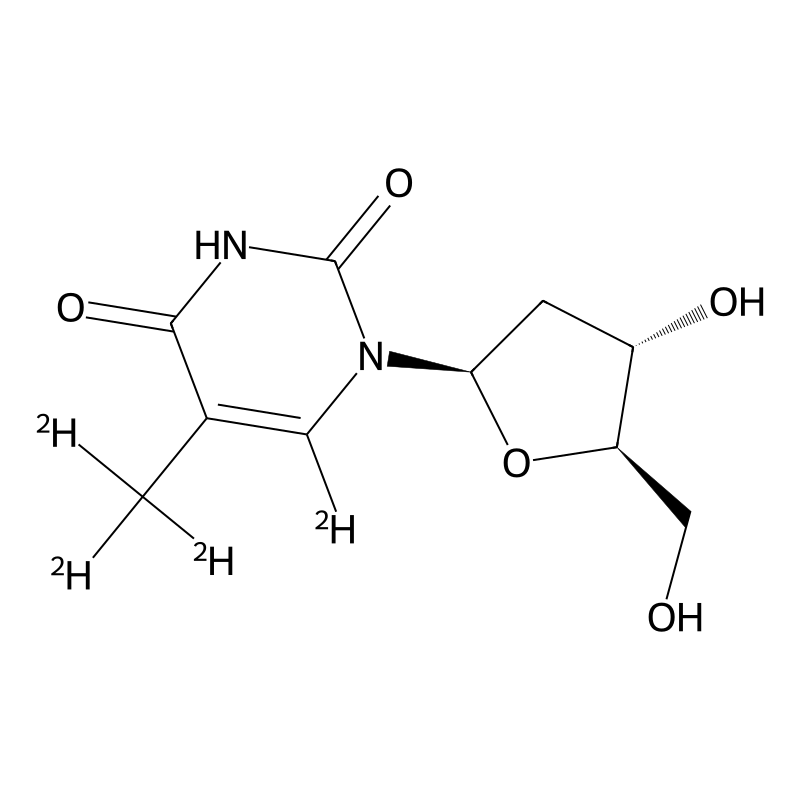

Thymidine-A,A,A,6-D4

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Here are some areas of scientific research where Thymidine-A,A,A,6-D4 is used:

DNA Synthesis Studies

Thymidine-A,A,A,6-D4 can be incorporated into newly synthesized DNA during cell division. By tracking the incorporation of the isotopically labeled thymidine, researchers can study the rate and extent of DNA synthesis in cells. [Source: Biochemical Journal, "The use of [3H]thymidine incorporation into DNA to measure cell proliferation in cultured cells"()]

Metabolic Studies

Because Thymidine-A,A,A,6-D4 is a labeled molecule, it can be used to trace the metabolism of thymidine in cells and organisms. This information can help researchers understand how thymidine is transported, used, and broken down in the body. [Source: Cell Cycle, "DNA Synthesis Measured by Thymidine Analog Incorporation"()]

Mass Spectrometry Analysis

Thymidine-A,A,A,6-D4 can be distinguished from regular thymidine by mass spectrometry due to the presence of the heavier deuterium atoms. This allows researchers to selectively measure the amount of labeled thymidine in biological samples, which can be informative in various research applications. [Source: Agilent Technologies, "Introduction to Isotope Labeling for Mass Spectrometry"()]

Thymidine-A,A,A,6-D4 is a deuterated form of thymidine, a nucleoside that plays a crucial role in DNA synthesis. Its molecular formula is C10H14N2O5, and it features deuterium atoms at specific positions (A,A,A,6) on the thymidine structure, which enhances its stability and allows for precise tracking in biochemical studies . This compound is particularly useful as an internal standard in mass spectrometry due to its unique isotopic signature.

Thymidine-A,A,A,6-D4 is primarily used as a labeled precursor for DNA synthesis. Cells readily incorporate this molecule during DNA replication, resulting in the formation of DNA strands containing the deuterium label. This labeling allows scientists to track the newly synthesized DNA in various experiments [].

- Oxidation: It can be oxidized to form thymine and other related products.

- Reduction: Thymidine-A,A,A,6-D4 can undergo reduction reactions, although specific pathways may vary based on environmental conditions.

- Hydrolysis: It can react with water to yield thymidine and other hydrolysis products, which is significant in biological systems.

These reactions are essential for understanding its behavior in biological contexts and its role in nucleotide metabolism.

Thymidine-A,A,A,6-D4 exhibits significant biological activity primarily through its incorporation into DNA. It forms complementary base pairs with adenine, ensuring accurate DNA replication and repair processes. Its presence influences the stability of the DNA structure and affects gene expression by participating in cellular signaling pathways . Additionally, this compound is involved in the regulation of cellular metabolism and impacts various biochemical pathways crucial for cell proliferation and survival.

The synthesis of Thymidine-A,A,A,6-D4 can be achieved through several methods:

- Chemical Synthesis: The compound can be synthesized via deuterated precursors using standard organic chemistry techniques.

- Biological Synthesis: It can also be produced through the enzymatic modification of natural thymidine using deuterated substrates.

- Isotopic Exchange: This method involves the exchange of hydrogen atoms with deuterium in existing thymidine molecules under controlled conditions.

These synthesis methods allow for the production of Thymidine-A,A,A,6-D4 with high purity suitable for research applications.

Thymidine-A,A,A,6-D4 has several applications:

- Mass Spectrometry: It serves as an internal standard for quantifying nucleotides in various samples.

- Biochemical Research: The compound is used to study DNA replication and repair mechanisms.

- Pharmacology: Its unique isotopic labeling aids in drug development studies involving nucleoside analogs.

These applications highlight its importance in both basic research and applied sciences.

Interaction studies of Thymidine-A,A,A,6-D4 focus on its binding affinity with enzymes involved in DNA metabolism. It interacts with:

- DNA Polymerases: Facilitating accurate DNA synthesis.

- Thymidine Kinase: Involved in phosphorylating thymidine for nucleotide pool maintenance.

- Thymidine Phosphorylase: Catalyzing the conversion between thymidine and thymine.

These interactions are crucial for understanding its role in cellular processes and its potential therapeutic applications.

Several compounds are structurally similar to Thymidine-A,A,A,6-D4. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Thymidine | C10H14N2O5 | Natural nucleoside; involved in DNA synthesis |

| Deoxyadenosine | C10H13N5O3 | Complementary to thymidine; pairs with thymine |

| Thymine | C5H6N2O2 | Pyrimidine base; forms base pairs with adenine |

| 5-Methylthymidine | C10H13N2O5 | Methylated variant; affects gene regulation |

Thymidine-A,A,A,6-D4 is unique due to its deuterated structure, which allows for precise tracking in metabolic studies while maintaining similar biochemical properties as its non-deuterated counterparts. This feature makes it invaluable for researchers studying nucleic acid dynamics and interactions.

Chemical Synthesis Routes

The chemical synthesis of Thymidine-Alpha,Alpha,Alpha,6-Deuterium-4 encompasses multiple strategic approaches, each offering distinct advantages in terms of selectivity, yield, and scalability. The most established methodologies involve careful manipulation of the nucleoside structure to introduce deuterium atoms at precisely defined positions [2] [11].

The deprotonation-deuteration approach represents one of the most successful strategies for synthesizing specifically deuterated thymidine derivatives. This method begins with the selective oxidation of unprotected thymidine to form the corresponding 5'-carboxylic acid, which is subsequently converted to the methyl ester [2]. The key transformation involves triple deprotonation of this ester using lithium diisopropylamide and normal-butyllithium in tetrahydrofuran containing hexamethylphosphoramide. This process creates a trianion intermediate that can be stereoselectively deuterated from the alpha-face, yielding the desired 4'-deuteriothymidine with 98% deuterium incorporation [2].

Alternative synthetic routes utilize glycosylation strategies where deuterated sugar components are coupled with thymine bases. These approaches offer the advantage of introducing multiple deuterium labels simultaneously while maintaining high stereochemical control [5]. The bis-(trimethylsilyl) derivatives of nucleobases serve as effective glycosyl acceptors in these transformations, facilitating the formation of the glycosidic bond under mild conditions [5].

The stereoselective reduction methodology employs deuterated reducing agents to introduce isotopic labels at specific carbon centers. This approach utilizes deuterated Alpine-Borane reagents to achieve highly stereoselective reduction of aldehyde intermediates, resulting in deuterium incorporation with excellent optical purity [5]. The method demonstrates particular utility for 5'-deuterated derivatives, achieving 97.7% deuterium incorporation with greater than 95% enantiomeric excess [5].

Deuteration Techniques and Mechanisms

Deuteration techniques for nucleoside synthesis rely on fundamental principles of isotopic exchange and selective bond formation. The primary mechanisms involve hydrogen-deuterium exchange reactions, direct deuteration through organometallic intermediates, and enzymatic incorporation of deuterated precursors [12] [13].

Hydrogen-deuterium exchange represents the most straightforward approach for introducing deuterium labels into nucleoside structures. This methodology utilizes deuterium oxide as the isotopic source, combined with appropriate catalysts or reaction conditions to facilitate selective exchange [13] [14]. The kinetic isotope effect plays a crucial role in determining the selectivity and efficiency of these exchange processes, with primary isotope effects ranging from 6 to 8 for carbon-hydrogen bond cleavage [12].

Mechanistic studies of deuteration reactions reveal the importance of carbanion intermediates in achieving high levels of isotopic incorporation. The formation of stabilized carbanions through deprotonation allows for controlled deuteration from deuterated protic solvents [2]. The stereochemical outcome of these reactions depends on the steric environment surrounding the reaction center, with alpha-face approach being favored due to hindrance from the nucleobase [2].

Catalytic deuteration methods employ transition metal catalysts to facilitate hydrogen-deuterium exchange under mild conditions. Palladium-catalyzed exchange reactions demonstrate particular effectiveness for aromatic and heteroaromatic substrates, including nucleobases [12]. These catalytic systems offer advantages in terms of reaction selectivity and functional group tolerance, enabling deuteration of complex nucleoside structures without extensive protection strategies [12].

The enzymatic approach to deuteration utilizes the natural substrate specificity of enzymes to achieve regioselective isotopic incorporation. Nucleoside phosphorylases and kinases can accept deuterated substrates or cofactors, facilitating the synthesis of specifically labeled nucleotides [15] [16]. This methodology offers exceptional selectivity but requires careful optimization of reaction conditions to maintain enzyme activity in the presence of deuterated solvents [15].

Selective Oxidation and Deprotonation Approaches

Selective oxidation methodologies play a pivotal role in the synthesis of deuterated thymidine derivatives by enabling the introduction of functional groups that facilitate subsequent deuteration reactions. The oxidation of nucleosides requires careful consideration of multiple reactive sites, including the nucleobase, sugar hydroxyls, and glycosidic bond [17] [18].

Permanganate oxidation of thymidine under controlled conditions provides access to various oxidized derivatives that serve as intermediates for deuteration reactions. Treatment with potassium permanganate at pH 8.5 yields 5,6-dihydroxy-5,6-dihydrothymidine (thymidine glycol) as the primary product, along with several acidic oxidation products [17]. These oxidized intermediates exhibit enhanced reactivity toward nucleophilic substitution and exchange reactions, facilitating deuterium incorporation [17].

Selective oxidation of the primary hydroxyl group at the 5'-position represents a key transformation in many deuteration strategies. This oxidation can be achieved using various reagents, including osmium tetroxide, sodium periodate, and peroxosulfate ions [18] [19]. The resulting aldehyde or carboxylic acid derivatives provide reactive sites for stereoselective deuteration through reduction or deprotonation-deuteration sequences [18].

Deprotonation strategies utilize strong bases to generate carbanion intermediates that can be subsequently quenched with deuterated electrophiles. The success of these approaches depends on the stability of the carbanion intermediate and the selectivity of the deuteration step [2]. Lithium diisopropylamide has proven particularly effective for generating carbanions adjacent to electron-withdrawing groups, such as esters and amides [2].

The mechanistic basis for selective deprotonation involves the stabilization of carbanion intermediates through resonance and inductive effects. Electron-withdrawing groups adjacent to the deprotonation site enhance the acidity of the corresponding protons, facilitating carbanion formation under relatively mild conditions [2]. The stereochemical outcome of the subsequent deuteration depends on the steric environment and the approach trajectory of the deuterating agent [2].

Photooxidation methods offer alternative pathways for selective oxidation of nucleoside substrates. Triplet sensitizers, such as 2,2'-dipyridyl, can initiate oxidation reactions through energy transfer mechanisms [20]. These photochemical processes demonstrate pH-dependent kinetics, with optimal rates observed under specific protonation states of both the sensitizer and substrate [20].

Purification and Characterization Methods

The purification of deuterated nucleosides requires specialized techniques that can achieve high levels of chemical and isotopic purity while maintaining the integrity of the labile glycosidic bond. High-performance liquid chromatography represents the gold standard for nucleoside purification, offering excellent resolution and scalability [21] [22].

Reversed-phase chromatography using C18 stationary phases provides effective separation of nucleoside analogs based on their hydrophobic interactions with the stationary phase [21] [22]. Mobile phases typically consist of phosphate buffers with graduated concentrations of organic modifiers, such as methanol or acetonitrile [21]. The optimization of pH and ionic strength proves critical for achieving baseline resolution of closely related compounds [22].

Ion-exchange chromatography offers complementary selectivity for nucleoside purification, particularly for charged derivatives or phosphorylated analogs [23] [22]. Strong anion exchange resins effectively separate nucleotides based on their phosphate content, while weak anion exchangers provide milder conditions suitable for acid-labile compounds [23]. The use of volatile buffer systems, such as ammonium formate or triethylammonium acetate, facilitates subsequent mass spectrometric analysis [24].

Preparative thin-layer chromatography serves as an effective technique for small-scale purifications and analytical monitoring of reaction progress [21]. Silica gel plates with fluorescent indicators enable visualization of nucleoside spots under ultraviolet illumination [21]. Mobile phase systems typically employ mixtures of alcohols and ethers, with the exact composition optimized based on the polarity of the target compound [21].

Crystallization techniques provide access to highly pure nucleoside products while offering the advantage of isotopic enrichment through selective crystallization [21]. The choice of crystallization solvent significantly influences both yield and purity, with ethyl acetate and aqueous solutions proving most effective for nucleoside derivatives [21]. Controlled cooling rates and seeding strategies enhance crystal quality and reproducibility [21].

Nuclear magnetic resonance spectroscopy serves as the primary characterization technique for confirming deuterium incorporation and structural integrity [25] [26]. Proton NMR spectra clearly demonstrate the disappearance of signals corresponding to deuterated positions, while carbon-13 NMR reveals characteristic isotope-induced chemical shifts [25]. Two-dimensional NMR techniques provide detailed structural information and confirm stereochemical assignments [25].

Mass spectrometry offers quantitative analysis of isotopic incorporation and molecular weight confirmation [27] [28]. Electrospray ionization produces molecular ions suitable for high-resolution mass measurement, enabling determination of exact isotopic composition [27]. Tandem mass spectrometry provides fragmentation patterns that confirm structural assignments and detect potential impurities [28].

Scale-up Considerations and Industrial Production

The transition from laboratory-scale synthesis to industrial production of deuterated nucleosides presents numerous technical and economic challenges that require careful consideration of process efficiency, cost-effectiveness, and regulatory compliance [29] [30].

Raw material costs represent a significant factor in the economics of deuterated nucleoside production. Deuterium oxide, the primary source of deuterium for most synthetic processes, carries substantial costs ranging from $200 to $500 per liter, depending on isotopic purity requirements [31]. The recent geopolitical disruptions have exacerbated supply chain constraints, leading to price increases exceeding 200% for stable isotope-labeled chemicals [31]. Alternative deuterium sources, such as deuterium gas or deuterated organic solvents, may offer cost advantages in specific applications but require specialized handling equipment [31].

Process development for industrial-scale deuterated nucleoside synthesis must address the inherent challenges of multi-step synthetic sequences while maintaining high isotopic purity [29] [30]. The integration of synthetic steps through one-pot procedures or flow chemistry approaches can significantly reduce manufacturing costs and improve overall efficiency [29]. Continuous-flow reactors offer particular advantages for deuteration reactions, enabling precise control of reaction parameters and minimizing isotopic dilution through side reactions [32].

Equipment considerations for large-scale deuteration processes include the need for inert atmosphere handling, specialized reactor designs for deuterated solvents, and recovery systems for valuable deuterium-containing materials [33]. The implementation of closed-loop systems for deuterium recovery proves essential for economic viability, as isotopic losses during processing can significantly impact production costs [32]. Advanced process analytical technology enables real-time monitoring of isotopic incorporation, facilitating process optimization and quality control [33].

Quality control systems for industrial deuterated nucleoside production must ensure both chemical purity and isotopic enrichment meet specification requirements [29]. High-performance liquid chromatography coupled with mass spectrometry provides the analytical capability necessary for routine quality assessment [29]. The development of automated analytical methods reduces labor costs and improves consistency in quality control operations [29].

Regulatory considerations for deuterated nucleoside production include compliance with pharmaceutical manufacturing standards when these compounds serve as pharmaceutical intermediates or analytical standards [34]. Good Manufacturing Practice guidelines require validated analytical methods, controlled manufacturing environments, and comprehensive documentation of production processes [34]. The classification of deuterated nucleosides as research chemicals versus pharmaceutical ingredients significantly influences regulatory requirements and associated compliance costs [34].

The scalability of specific synthetic routes varies considerably based on the underlying chemistry and process complexity. Enzymatic synthesis approaches offer potential advantages for large-scale production due to their mild reaction conditions and high selectivity [30] [35]. However, enzyme stability, substrate specificity, and downstream processing requirements must be carefully evaluated for industrial implementation [35]. The development of engineered enzymes with enhanced properties, such as improved thermostability and broader substrate acceptance, continues to expand the potential for biocatalytic approaches to deuterated nucleoside synthesis [30].

Economic modeling of industrial deuterated nucleoside production reveals the critical importance of process yield optimization and waste minimization [33]. Multi-step synthetic sequences with moderate individual yields can result in unacceptably low overall yields for commercial production [33]. The implementation of process intensification strategies, such as microreactor technology and integrated reaction-separation processes, offers pathways to improved overall efficiency [33].

Market demand for deuterated nucleosides continues to grow, driven by expanding applications in pharmaceutical research, metabolic studies, and analytical chemistry [13] [36]. The development of cost-effective production methods becomes increasingly important as these compounds transition from specialized research tools to routine analytical standards [36]. Strategic partnerships between isotope suppliers, pharmaceutical companies, and biotechnology firms facilitate the sharing of development costs and risks associated with new production technologies [36].

Environmental considerations in industrial deuterated nucleoside production include waste management strategies for deuterated solvents and by-products [33]. The high value of deuterium necessitates extensive recovery and recycling operations to maintain economic viability [33]. Green chemistry principles, such as atom economy and reduced solvent usage, align with both environmental objectives and cost reduction goals [33].

The future outlook for industrial deuterated nucleoside production appears promising, with continued technological advances in synthetic methodology, process engineering, and analytical capabilities [35] [36]. The development of more efficient deuteration methods, coupled with improved recovery and purification technologies, will likely reduce production costs and expand market accessibility [36]. Collaborative research efforts between academic institutions and industrial partners continue to drive innovation in this specialized field of nucleoside chemistry [35].